molecular formula C10H18 B1198221 Dihydromyrcene CAS No. 2436-90-0

Dihydromyrcene

Cat. No. B1198221
CAS RN: 2436-90-0
M. Wt: 138.25 g/mol
InChI Key: FUDNBFMOXDUIIE-UHFFFAOYSA-N
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Description

Dihydromyrcene is a fragrance intermediate that can be used to synthesize dihydromyrcenol . It is also known as 1,6-Octadiene, 3,7-dimethyl- . It is used in the perfume industry and is a rare cosmetic ingredient .


Synthesis Analysis

Dihydromyrcene is generally obtained by cracking isomerization by pinane (2,6,6-trimethylammonium dicyclo [3.1.1] heptane) . A method for synthesizing dihydromyrcene by performing catalytic cracking on pinane has been disclosed . The method comprises heating and vaporizing the pinane, allowing the vaporized pinane to enter a preheating section of a cracking pipe, and then allowing the preheated pinane to enter a cracking section of the cracking pipe again and cracking to obtain an isomer gaseous mixture mainly comprising the dihydromyrcene .


Molecular Structure Analysis

The molecular formula of Dihydromyrcene is C10H18 . The IUPAC Standard InChI is InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7,10H,1,6,8H2,2-4H3 .


Chemical Reactions Analysis

A study of direct hydration of dihydromyrcene (DHM) with H2O to produce dihydromyrcenol (DHMOH) has been carried out using cation exchange resins as catalysts . The effect of different parameters such as agitating speed, catalyst type, catalyst loading, molar ratio of the reactants and solvent, temperature and solvent on the conversion of DHM were investigated .


Physical And Chemical Properties Analysis

Dihydromyrcene has a molecular weight of 138.28 . Other physical and chemical properties are not explicitly mentioned in the search results.

Safety and Hazards

Dihydromyrcene is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

The global Dihydromyrcene market is projected to reach a certain value by 2028 from a certain value in 2023, growing at a certain CAGR during the forecast, 2023-2028 . The Dihydromyrcene market report focuses on variables affecting market dynamics, distribution channels, key segments, and geographies .

Mechanism of Action

Target of Action

Dihydromyrcene is primarily involved in chemical reactions as a reactant, and its primary targets are the catalysts that facilitate these reactions . These catalysts can include cation exchange resins and ionic liquids .

Mode of Action

Dihydromyrcene interacts with its targets through a process known as direct hydration . In this process, dihydromyrcene (DHM) reacts with water (H2O) to produce dihydromyrcenol (DHMOH) . This reaction is facilitated by the catalysts, which can be cation exchange resins or ionic liquids .

Biochemical Pathways

The primary biochemical pathway involving dihydromyrcene is the hydration process, where dihydromyrcene is converted into dihydromyrcenol . This process is catalyzed by cation exchange resins or ionic liquids, and the selectivity to dihydromyrcenol remains extremely high over a wide range of reaction conditions .

Pharmacokinetics

The reaction conditions, such as the type of catalyst, temperature, and solvent, can significantly affect the conversion of dihydromyrcene to dihydromyrcenol .

Result of Action

The result of dihydromyrcene’s action is the production of dihydromyrcenol . This compound is produced through the direct hydration of dihydromyrcene, facilitated by the catalysts .

Action Environment

The action of dihydromyrcene is influenced by various environmental factors, including the type of catalyst, temperature, and solvent . For example, the use of ionic liquids as a medium can lead to either biphasic or triphasic systems, depending on the process requirement . Similarly, the type of catalyst, its loading, and the molar ratio of the reactants can also affect the conversion of dihydromyrcene .

properties

IUPAC Name

3,7-dimethylocta-1,6-diene
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InChI

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7,10H,1,6,8H2,2-4H3
Source PubChem
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InChI Key

FUDNBFMOXDUIIE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
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DSSTOX Substance ID

DTXSID8029234
Record name Dihydromyrcene
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Molecular Weight

138.25 g/mol
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Physical Description

Liquid, Liquid; [Reference #1] Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,6-Octadiene, 3,7-dimethyl-
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Vapor Pressure

2.57 [mmHg]
Record name Dihydromyrcene
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Product Name

Dihydromyrcene

CAS RN

2436-90-0
Record name 3,7-Dimethyl-1,6-octadiene
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Record name 1,6-Octadiene, 3,7-dimethyl-
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Record name DIHYDROMYRCENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Dihydromyrcene?

A1: Dihydromyrcene has the molecular formula C10H18 and a molecular weight of 138.25 g/mol.

Q2: Is there any spectroscopic data available for Dihydromyrcene?

A2: Yes, several studies utilize spectroscopic techniques to characterize Dihydromyrcene. For instance, one research employed proton and carbon-13 NMR spectroscopy to analyze the microstructural changes in Dihydromyrcene during thermal oxidation. [] Another study used NMR and IR spectroscopy to confirm the structures of α-methyl- and β-methylcyclogeraniolenes derived from Dihydromyrcene cyclization products. []

Q3: How does Dihydromyrcene perform under irradiation?

A3: Research indicates that when exposed to 1-MeV electrons at room temperature, Dihydromyrcene undergoes several reactions, including the loss of unsaturation, cross-linking (dimerization), hydrogen evolution, and trans-cis isomerization. [] The extent of these reactions and their respective G-values are detailed in the study.

Q4: Can you elaborate on the stability and compatibility of Dihydromyrcene with other materials?

A4: Dihydromyrcene reacts additively with thiolacetic acid and its mono-, di-, and tri-chloro-substituted derivatives. [] This reactivity is greater for the more acidic chloro-substituted compounds, highlighting the influence of acidity on Dihydromyrcene's reactivity. The study also observes a reactivity order: cyclohexenes > Dihydromyrcene > squalene > rubber, signifying varying reactivity levels depending on the other reactants.

Q5: What happens when Dihydromyrcene is mixed with certain liquids?

A5: Research on the interaction between polymers and liquids found that Dihydromyrcene reduces both the molecular weight and the polymerization rate of methyl methacrylate and styrene. [] This interaction depends on the catalyst used, suggesting a more complex interaction than simple transfer.

Q6: What is the role of Dihydromyrcene in the synthesis of citronellol?

A6: Dihydromyrcene serves as a starting material in the synthesis of citronellol. Two main methods utilize Dihydromyrcene:

  • Hydroboration: This method involves reacting Dihydromyrcene with a hydroboration reagent like malonyloxyborohydride. The reaction primarily occurs at the terminal double bond, resulting in the addition of boron atoms. Subsequent oxidation of the resulting product yields citronellol. [, ]
  • Palladium-catalyzed oxidation: This method uses a catalyst system comprising (MeCN)2PdC1NO2 and CuC12 in a tertiary alcohol and supercritical carbon dioxide. [, ] The reaction conditions, such as carbon dioxide pressure, temperature, and the molar ratio of Pd/Cu, significantly influence the yield and chemoselectivity of citronellal, a precursor to citronellol.

Q7: How is Dihydromyrcene employed in the synthesis of insect pheromones?

A7: (S)-(+)-Dihydromyrcene serves as a valuable starting material in synthesizing optically active insect pheromones. [] The process involves selective oxidative transformations of the double bonds present in (S)-(+)-Dihydromyrcene.

Q8: Are there any other notable applications of Dihydromyrcene in organic synthesis?

A8: Yes, Dihydromyrcene is a versatile compound with several applications:

  • Sandalwood odorant synthesis: Dihydromyrcene acts as a precursor in the three-step synthesis of rac-Osyrol® (3,7-dimethyl-7-methoxyoctane-2-ol), a commercially significant sandalwood odorant. [] The key steps involve epoxidation of the terminal double bond and regioselective reduction of the resulting epoxide.
  • α-Tocopherol acetate synthesis: Dihydromyrcene, along with linalool, serves as a starting material for the synthesis of (all-rac)-α-tocopherol acetate. [, ] The process involves a series of reactions, including condensation, epoxidation, Wurtz coupling, and hydrogenation.
  • Fragrance synthesis: Dihydromyrcene reacts with acetic acid in the presence of sulfuric acid to produce 1-(3,3-dimethylcyclohexyl) ethyl acetate, a fragrance compound. [] The study optimizes reaction conditions such as catalyst amount, temperature, molar ratio of reactants, and reaction time to achieve a desirable yield.

Q9: Is there any information available regarding the environmental impact and degradation of Dihydromyrcene?

A9: While specific studies focusing solely on the environmental impact of Dihydromyrcene are limited within the provided research papers, certain insights can be drawn. Dihydromyrcene, being a volatile organic compound, can contribute to air pollution if released in significant quantities. [] Additionally, research on microorganisms resistant to terpenes, including Dihydromyrcene, hints at its potential persistence in the environment. [] Further investigation is necessary to determine its degradation pathways and overall environmental fate.

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